

Application Notes and Protocols: Enaminomycin C for Studying Bacterial Resistance Mechanisms

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Compound of Interest

Compound Name: *Enaminomycin C*

Cat. No.: B15566479

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Introduction

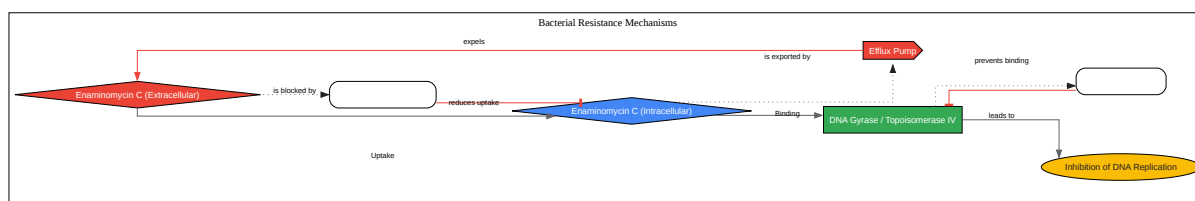
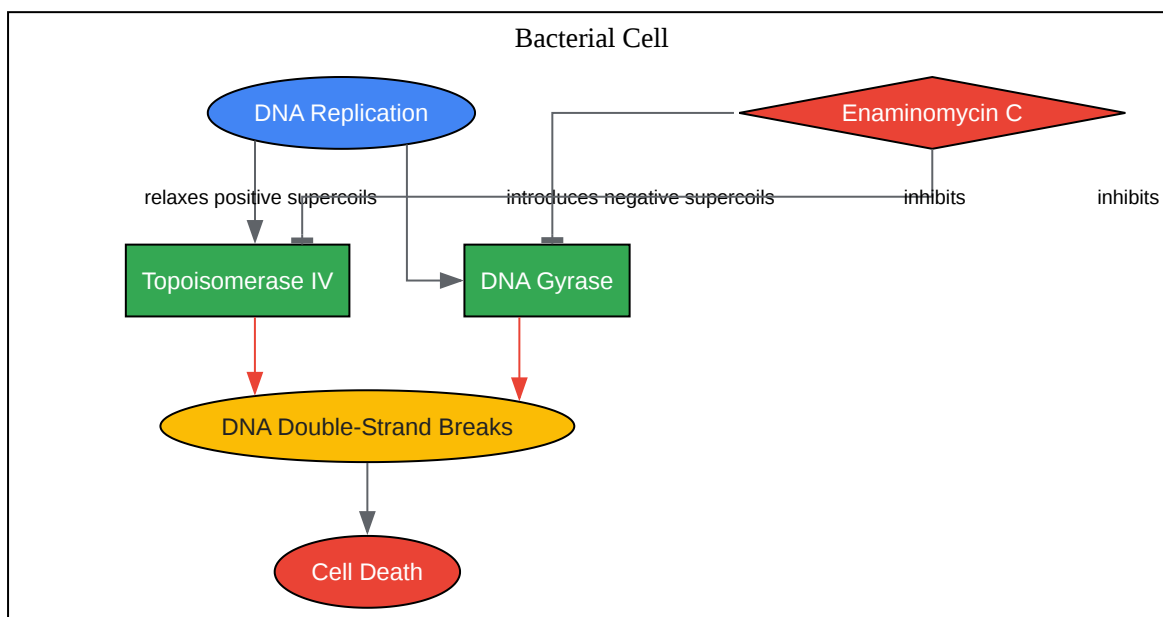
Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family, produced by *Streptomyces baarnensis*.^[1] While its reported intrinsic activity against both Gram-positive and Gram-negative bacteria is weak, its unique chemical structure, featuring an epoxy group, a primary amine, and a carboxylic acid, makes it a molecule of interest for studying mechanisms of bacterial resistance.^[1] This document provides detailed application notes and experimental protocols for utilizing **Enaminomycin C** as a tool to investigate the multifaceted nature of bacterial resistance.

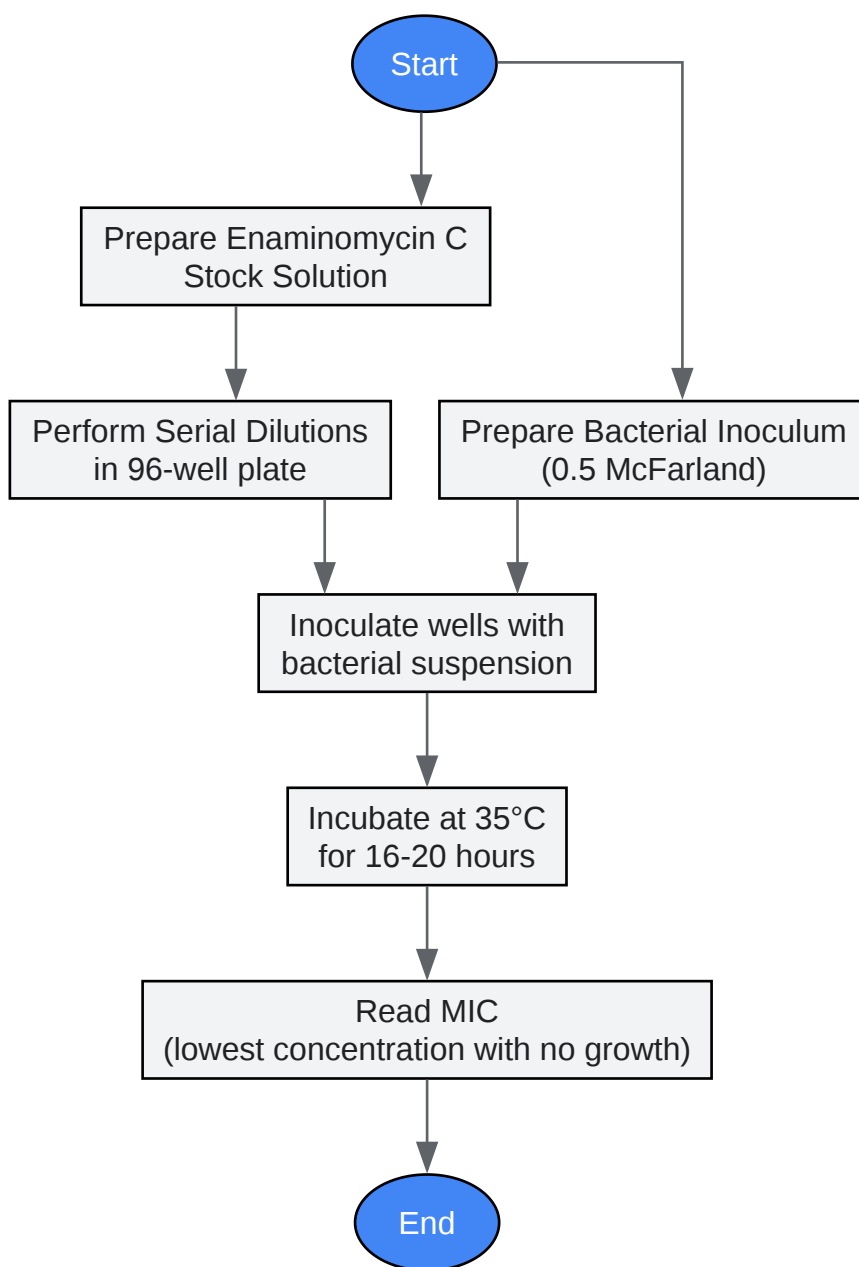
Due to the limited publicly available data on **Enaminomycin C**, some of the proposed mechanisms of action and resistance are extrapolated from the broader class of quinone antibiotics. These sections provide a framework for experimental investigation.

Hypothesized Mechanism of Action

Based on the well-established mechanism of other quinolone antibiotics, it is hypothesized that **Enaminomycin C** interferes with bacterial DNA replication by targeting essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for modulating DNA topology, a process vital for DNA synthesis, transcription, and cell division. By binding to the enzyme-DNA complex, **Enaminomycin C** could trap the enzymes in their

cleavage-competent state, leading to an accumulation of double-strand DNA breaks and subsequent cell death.





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References

- 1. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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